4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N-methylbenzamide
Overview
Description
4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Amination Reactions: Introduction of amino groups to the aromatic rings.
Sulfonylation: Addition of sulfonyl groups to enhance the compound’s reactivity.
Phthalazinylation: Formation of the phthalazine ring structure.
Amidation: Introduction of the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters include temperature, pressure, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways include:
Enzyme Inhibition: Blocking the activity of enzymes involved in disease processes.
Receptor Modulation: Altering the signaling pathways mediated by receptors.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-(3,4-Dimethoxyphenethyl)acetamide: Shares the phenethylamine core but has distinct substituents.
Uniqueness
4-{[4-(3-{[2-(3,4-diethoxyphenyl)ethyl]sulfamoyl}-4-methylphenyl)phthalazin-1-yl]amino}-N-methylbenzamide is unique due to its combination of functional groups and the presence of the phthalazine ring, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
4-[[4-[3-[2-(3,4-diethoxyphenyl)ethylsulfamoyl]-4-methylphenyl]phthalazin-1-yl]amino]-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O5S/c1-5-44-30-18-12-24(21-31(30)45-6-2)19-20-37-46(42,43)32-22-26(13-11-23(32)3)33-28-9-7-8-10-29(28)34(40-39-33)38-27-16-14-25(15-17-27)35(41)36-4/h7-18,21-22,37H,5-6,19-20H2,1-4H3,(H,36,41)(H,38,40) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOFWLSMKAPIEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)NC5=CC=C(C=C5)C(=O)NC)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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